(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate
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Overview
Description
(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate is a useful research compound. Its molecular formula is C27H36N2O5 and its molecular weight is 468.594. The purity is usually 95%.
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Scientific Research Applications
Stereocontrolled Synthesis
- A study by Nadin et al. (2001) describes the stereocontrolled synthesis of a similar compound, 2 R -Benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a hydroxyethylene dipeptide isostere corresponding to Phe–Phe. This work highlights the importance of precise synthesis methods in creating complex molecules for potential scientific applications (Nadin et al., 2001).
Enantioselective Synthesis
- Campbell et al. (2009) presented an enantioselective synthesis process for a related compound, showcasing the importance of enantioselectivity in creating molecules with specific spatial configurations, which is crucial in many areas of scientific research (Campbell et al., 2009).
Efficient Synthesis Techniques
- Koseki et al. (2011) focused on the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, demonstrating advancements in synthetic efficiency, a key aspect in the practical application of complex organic compounds in research (Koseki et al., 2011).
Application in Dipeptide Isostere Synthesis
- The synthesis of fully protected 2-amino-3-hydroxypentanoic acid from imines derived from D-glyceraldehyde by Badorrey et al. (1999) illustrates the application of similar compounds in the synthesis of dipeptide isosteres, which are significant in peptide research (Badorrey et al., 1999).
Asymmetric Synthesis for Potential Precursors
- Thomas et al. (2009) used an asymmetric synthesis approach involving (S)-tert-butylsulfinimine, indicating the role of such compounds in creating precursors for more complex molecules, a crucial step in various areas of medicinal chemistry (Thomas et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZFNIAMQFYRSM-GOTSBHOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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